1,1,2,3-Tetrachlorobut-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
63099-66-1 |
|---|---|
Molecular Formula |
C4H4Cl4 |
Molecular Weight |
193.9 g/mol |
IUPAC Name |
1,1,2,3-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c1-2(5)3(6)4(7)8/h2H,1H3 |
InChI Key |
FBSPLEKACMFIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,2,3 Tetrachlorobut 1 Ene and Analogues
Direct Halogenation Approaches
Direct halogenation, particularly chlorination, of unsaturated four-carbon hydrocarbons like butenes and butadienes serves as a fundamental route to polychlorinated butanes, which can be precursors to 1,1,2,3-tetrachlorobut-1-ene. The key to these syntheses lies in controlling the reaction conditions to favor the desired isomer.
Chlorination of Butenes and Butadienes
The chlorination of 1,3-butadiene (B125203) is a well-established industrial process that typically yields a mixture of dichlorobutenes. researchgate.net The initial step often involves the gas-phase, free-radical chlorination at elevated temperatures to produce a mixture of cis- and trans-1,4-dichloro-2-butene (B41546), along with 3,4-dichloro-1-butene (B1205564). researchgate.net Further chlorination of these dichlorobutenes can lead to various tetrachlorobutane isomers. For instance, the chlorination of trans-1,4-dichloro-2-butene can be optimized to produce meso-1,2,3,4-tetrachlorobutane in high yields. chegg.com This saturated tetrachlorobutane can then potentially undergo dehydrochlorination to yield a tetrachlorobutene isomer.
The reaction of 1,3-butadiene with chlorine can lead to both 1,2- and 1,4-addition products. libretexts.org The resulting mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene can be further chlorinated to yield a range of tetrachlorobutanes. The specific isomer distribution is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts or radical initiators.
| Starting Material | Reagent | Key Conditions | Primary Products | Reference |
| 1,3-Butadiene | Cl₂ | Gas phase, 250°C | 1,4-dichloro-2-butene, 3,4-dichloro-1-butene | researchgate.net |
| trans-1,4-dichloro-2-butene | Cl₂ | 0-120°C, chloride ion source | meso-1,2,3,4-Tetrachlorobutane | chegg.com |
| 1,3-Butadiene | HBr | Electrophilic addition | 3-Bromo-1-butene, 1-bromo-2-butene | libretexts.org |
Regioselective Chlorination Strategies
Achieving the specific 1,1,2,3-tetrachloro substitution pattern through direct chlorination is challenging due to the formation of multiple isomers. Regioselectivity in the chlorination of alkenes and their derivatives is influenced by both electronic and steric factors. For instance, in the free-radical chlorination of 1-chlorobutane, the reactivity of the C-H bonds is affected by the electron-withdrawing nature of the existing chlorine atom, which strengthens adjacent C-H bonds. This generally leads to a mixture of dichlorobutane isomers, with substitution occurring at positions less influenced by the initial chlorine atom.
While specific methods for the direct regioselective synthesis of this compound are not extensively detailed in readily available literature, the principles of controlling electrophilic and radical additions are key. The use of specific catalysts or directing groups could potentially steer the chlorination of a suitable butene or butadiene precursor to favor the formation of a tetrachlorobutane with the desired 1,1,2,3-chlorine arrangement, which could then be dehydrochlorinated.
Dehydrohalogenation Reactions
Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a powerful method for introducing unsaturation into a molecule. This approach is particularly relevant for the synthesis of tetrachlorobutenes from more highly chlorinated butanes.
From Saturated Polychlorobutanes
The synthesis of tetrachlorobutenes can be achieved by the dehydrochlorination of pentachlorobutanes. According to Saytzeff's rule, when multiple β-hydrogens are available for elimination, the more substituted (more stable) alkene is generally the major product. doubtnut.com Therefore, the specific isomer of the starting pentachlorobutane is crucial for obtaining this compound. For example, the dehydrochlorination of 1,1,2,3,3-pentachlorobutane or 1,1,2,2,3-pentachlorobutane would be logical precursors. The reaction is typically carried out using a strong base, such as sodium ethoxide in ethanol (B145695). doubtnut.com
| Starting Material | Base/Solvent | Major Alkene Product(s) | Principle | Reference |
| 2-Chloro-2-methylbutane | C₂H₅ONa / C₂H₅OH | 2-Methylbut-2-ene | Saytzeff's Rule | doubtnut.com |
| 1-Bromo-1-methylcyclohexane | C₂H₅ONa / C₂H₅OH | 1-Methylcyclohexene | Saytzeff's Rule | doubtnut.com |
Catalyst-Mediated Dehydrochlorination
The dehydrochlorination process can be facilitated and made more selective through the use of catalysts. While specific catalysts for the synthesis of this compound are not prominently reported, related processes provide insight into potential catalytic systems. For instance, the dehydrochlorination of 1,1,2-trichloroethane (B165190) to produce vinylidene chloride can be effectively carried out using a 10 wt% NaOH solution at 70-80°C. nih.gov
In a similar vein, the synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane (B165214) is optimized with dilute aqueous NaOH at 50°C, with the reaction time being significantly reduced by the use of a phase-transfer catalyst. researchgate.net Such catalytic systems could potentially be adapted for the dehydrochlorination of a suitable pentachlorobutane to yield this compound with improved efficiency and selectivity.
Addition Reactions to Chlorinated Alkynes
The addition of chlorine or hydrogen halides across the triple bond of a chlorinated alkyne presents another synthetic route to this compound. The regiochemistry of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen atoms.
For example, the addition of two moles of HCl to 1-butyne (B89482) initially forms 2-chloro-1-butene, which then reacts further to yield 2,2-dichlorobutane. chegg.combrainly.com This demonstrates the principle of sequential addition to an alkyne.
A more direct approach would involve the addition of chlorine to a chlorinated butyne. For instance, the addition of one equivalent of chlorine to 2-butyne (B1218202) results in the formation of (E)- and (Z)-2,3-dichloro-2-butene. youtube.com A subsequent addition of chlorine would lead to a tetrachlorobutane. To synthesize this compound, a plausible starting material would be a chlorinated butyne such as 1-chloro-1-butyne or 3-chloro-1-butyne. The controlled addition of chlorine or HCl to such a precursor could potentially yield the desired product, although specific examples and conditions are not readily found in the surveyed literature.
| Alkyne | Reagent (moles) | Intermediate Product | Final Product | Principle | Reference |
| 1-Butyne | HCl (2) | 2-Chloro-1-butene | 2,2-Dichlorobutane | Markovnikov's Rule | chegg.combrainly.com |
| 2-Butyne | Cl₂ (1) | - | (E/Z)-2,3-Dichloro-2-butene | Electrophilic Addition | youtube.com |
Organometallic Approaches in C-C Bond Formation
Organometallic chemistry offers a versatile toolkit for the formation of carbon-carbon bonds, which could theoretically be applied to the synthesis of chlorinated butenes. These reactions often involve a transition metal catalyst that facilitates the coupling of organic halides with other carbon-based nucleophiles or electrophiles.
While a direct organometallic synthesis for this compound is not prominently reported, analogous transformations provide insight into potential pathways. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A plausible, though not explicitly documented, approach could involve the coupling of a chlorinated vinyl organometallic reagent with a suitable chlorinated electrophile.
A notable example in the synthesis of similar structures is the palladium-catalyzed regio- and stereoselective intermolecular tandem reaction of alkynes, copper(II) chloride, and alkenes, which yields chloro-substituted 1,3-dienes. researchgate.net This type of reaction, involving a sequence of chloropalladation and Heck reaction, demonstrates the capability of organometallic systems to construct complex chlorinated dienes with high selectivity. researchgate.net Such methodologies could potentially be adapted to introduce multiple chlorine atoms and form specific isomers of tetrachlorobutene.
The general scheme for such a reaction would involve the activation of C-Cl or C-H bonds by a metallic center, followed by the insertion of an unsaturated moiety like an alkyne or alkene, and subsequent reductive elimination to form the final product. The choice of metal, ligands, and reaction conditions would be crucial in directing the regioselectivity and stereoselectivity of the chlorine additions and bond formations.
Stereoselective Synthesis of this compound Isomers
The stereochemistry of this compound is a critical aspect of its chemical identity, with different spatial arrangements of the chlorine atoms leading to various isomers. Stereoselective synthesis aims to produce a single, desired isomer with high fidelity.
The principles of stereocontrolled synthesis of dienes are well-established, often relying on transition-metal-catalyzed cross-coupling reactions with pre-functionalized alkenyl partners of defined stereochemistry. nih.gov While specific methods for this compound are not detailed in the literature, existing strategies for stereoselective diene synthesis can be considered. These include:
Wittig-type reactions and modifications: These reactions are classic methods for alkene synthesis and can be adapted for diene formation with some degree of stereocontrol.
Transition-metal catalysis: As mentioned in the previous section, palladium, copper, and other transition metals can catalyze the formation of C-C bonds with high stereoselectivity. For example, the stereoselective synthesis of (E)-dienes has been achieved through the dehalogenative homocoupling of alkenyl bromides on a copper surface. nih.gov
Rearrangements of enynes, alkynes, or allenes: These reactions can proceed through concerted pericyclic pathways or be metal-catalyzed, often resulting in high stereoselectivity.
A new stereocontrolled synthetic pathway to 1,2,4-trioxygenated 1,3-dienes has been described, starting from pyruvic aldehyde dimethyl acetal. nih.gov This multi-step process allows for the selective formation of either (1E,3E) or (1Z,3E) isomers by tuning the bulkiness of protecting groups. nih.gov Although this example deals with oxygenated dienes, the underlying principles of stereocontrol could be applicable to the synthesis of halogenated analogues.
By-product Formation in Industrial Processes
The most documented source of chlorinated hydrocarbons, including isomers of tetrachlorobutene, is as unintended by-products in large-scale industrial chemical production.
The production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC), is a major industrial process that involves the thermal cracking (pyrolysis) of 1,2-dichloroethane (B1671644) (EDC) at high temperatures (around 500°C). rsc.orgaai.solutions This process, while designed to produce VCM and hydrochloric acid (HCl), inevitably leads to the formation of a range of other chlorinated hydrocarbons. koreascience.kr
During the pyrolysis of EDC, radical reactions can lead to the formation of various by-products, including acetylene, ethylene, methyl chloride, butadiene, and chloroprene (B89495) (2-chloro-1,3-butadiene). koreascience.kr The presence of these C4 compounds, butadiene and chloroprene, in the reactor effluent provides a direct pathway to the formation of more highly chlorinated butenes. ulisboa.pt
Furthermore, analyses of industrial wastewater from VCM/PVC manufacturing facilities have identified various chlorinated compounds. For instance, a report on the analysis of industrial wastewater from a VCM/PVC plant identified 1,4-dichloro-2-butene in the effluents. greenpeace.to The presence of this dichlorinated butene strongly suggests that other chlorinated C4 compounds, including tetrachlorobutene isomers, could also be present in the waste streams of such facilities. These by-products are often found in what is referred to as "heavy ends," a fraction of higher-boiling point compounds that are separated during the purification of VCM.
| By-product | Chemical Formula | Significance |
|---|---|---|
| Acetylene | C₂H₂ | Can lead to coke formation. utwente.nl |
| Ethylene | C₂H₄ | Unreacted starting material. |
| 1,3-Butadiene | C₄H₆ | Precursor to chlorinated butenes. koreascience.kr |
| Chloroprene | C₄H₅Cl | A chlorinated precursor to other polychlorinated butenes. koreascience.kr |
| 1,4-Dichloro-2-butene | C₄H₆Cl₂ | Detected in VCM/PVC plant wastewater. greenpeace.to |
The formation of this compound can also be understood through the fundamental chemistry of chlorination reactions. The addition of chlorine to conjugated dienes like 1,3-butadiene is a known chemical transformation. This reaction can proceed through both 1,2- and 1,4-addition mechanisms, leading to a mixture of dichlorobutene (B78561) isomers, namely 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.
The industrial synthesis of chloroprene, an important monomer for synthetic rubber, utilizes this reaction. In this process, 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.org In the high-temperature and chlorine-rich environment of a VCM cracker, it is plausible that the initially formed butadiene and chloroprene by-products undergo further chlorination.
The reaction of chlorine atoms with 1,3-butadiene in the air is known to proceed via the addition of a chlorine atom to the double bond. ucr.edu In a similar fashion, within an industrial reactor, chlorine radicals or molecular chlorine can add across the double bonds of butadiene and its chlorinated derivatives. The subsequent addition of more chlorine atoms to dichlorobutenes or chloroprene would lead to the formation of tetrachlorobutene isomers. The specific substitution pattern, yielding this compound, would be governed by the reaction conditions and the relative stability of the radical or carbocationic intermediates formed during the chlorination process.
Chemical Reactivity and Reaction Mechanisms of 1,1,2,3 Tetrachlorobut 1 Ene
Electrophilic Addition Reactions to the Double Bond
Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi (π) bond attacks an electrophile. wikipedia.orgbyjus.com In 1,1,2,3-tetrachlorobut-1-ene, the double bond is electron-deficient due to the presence of three chlorine atoms directly attached to it (two vinylic, one allylic). This deactivation makes electrophilic addition reactions significantly less favorable than for simple alkenes.
Addition of Halogens (e.g., Bromination)
The addition of halogens like bromine (Br₂) across an alkene double bond typically proceeds through a cyclic halonium ion intermediate to yield a vicinal dihalide. nih.gov For a highly electron-deficient alkene like this compound, this reaction would be expected to be slow and may require harsh conditions. The anticipated product would be 1,2-dibromo-1,1,2,3-tetrachlorobutane. The stereochemistry of the addition would likely be anti, as is typical for this mechanism.
Hydrohalogenation Mechanisms
Hydrohalogenation involves the addition of a hydrogen halide (HX, such as HCl or HBr) across the double bond. byjus.com This reaction is initiated by the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.orglibretexts.org The regioselectivity of this addition is typically governed by Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, to form the more stable carbocation. byjus.com
For this compound, the C-2 carbon is more substituted, but the stability of the potential carbocation at this position would be significantly influenced by the attached chlorine atoms. Electron-withdrawing inductive effects from the chlorines would destabilize a neighboring carbocation, making this reaction pathway challenging.
Nucleophilic Substitution Reactions
The chlorine atoms in this compound can potentially be replaced by nucleophiles. The positions of these chlorine atoms—vinylic (on the double bond) and allylic (adjacent to the double bond)—exhibit different reactivities.
Allylic Substitution Pathways
The chlorine atom on C-3 is in an allylic position. Allylic halides are typically reactive towards nucleophilic substitution via both Sₙ1 and Sₙ2 pathways.
Sₙ1 Pathway : The C-Cl bond at the allylic position can break to form a resonance-stabilized allylic carbocation. This delocalized cation can then be attacked by a nucleophile at either C-1 or C-3, potentially leading to a mixture of products, including rearranged isomers.
Sₙ2 Pathway : A strong nucleophile can directly displace the allylic chlorine via a concerted Sₙ2 mechanism.
Given the structure, substitution at the allylic position (C-3) is the most probable nucleophilic substitution pathway for this molecule.
Elimination Reactions
Elimination reactions, such as dehydrochlorination (removal of HCl), are plausible for this compound, leading to the formation of a diene. byjus.comwikipedia.org This reaction is typically promoted by a base. The mechanism can be either a one-step process (E2) or a two-step process involving a carbocation intermediate (E1). lumenlearning.comamazonaws.com
Given the presence of a hydrogen atom at C-3 and a chlorine atom at C-2, elimination to form 1,1,2-trichlorobuta-1,3-diene is a potential outcome. Research on similar compounds, such as 2,3,4-trichloro-1-butene, indicates that dehydrochlorination proceeds via an E2 mechanism. chempap.org The rate and feasibility of such an elimination from this compound would depend on the specific base used and the reaction conditions.
Oxidation Reactions
The carbon-carbon double bond in this compound is susceptible to oxidation by various reagents, leading to cleavage of the double bond or the formation of cyclic ethers.
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reaction with ozone (O₃). masterorganicchemistry.comwikipedia.orglibretexts.org The reaction of this compound with ozone is expected to proceed through the Criegee mechanism. wikipedia.org
In the initial step, ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form a highly unstable primary ozonide (molozonide). unl.educhemistrynotmystery.com This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). unl.edubyjus.com The ozonide can then be worked up under reductive or oxidative conditions to yield different products.
Given the structure of this compound (Cl₂C=CCl-CHCl-CH₃), ozonolysis would cleave the double bond between C1 and C2. Reductive workup (e.g., with zinc and water or dimethyl sulfide) would be expected to yield phosgene (B1210022) (COCl₂) from the C1 carbon and 1,2-dichloropropanal (CHO-CHCl-CH₃) from the C2-C3-C4 fragment.
Table 2: Predicted Ozonolysis Products of this compound
| Reactant | Reagents | Expected Products (after reductive workup) |
| This compound | 1. O₃2. Zn/H₂O or (CH₃)₂S | Phosgene (COCl₂), 1,2-Dichloropropanal |
Peroxidation of alkenes, typically with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of epoxides (oxiranes). ucalgary.calibretexts.org This reaction, known as epoxidation, involves the syn-addition of an oxygen atom to the double bond in a concerted mechanism. ucalgary.ca
For this compound, reaction with a peroxy acid is anticipated to yield 1,1,2,3-tetrachloro-1,2-epoxybutane. The electron-withdrawing effect of the chlorine atoms on the double bond may decrease its nucleophilicity, potentially requiring more forcing reaction conditions compared to unhalogenated alkenes. A study on the epoxidation of 3,4-dichloro-1-butene (B1205564) with m-CPBA demonstrated the successful formation of the corresponding epoxide. nih.gov This supports the likelihood of a similar reaction occurring with this compound.
Table 3: Expected Product of Peroxidation of this compound
| Reactant | Reagent | Expected Product |
| This compound | Peroxy acid (e.g., m-CPBA) | 1,1,2,3-Tetrachloro-1,2-epoxybutane |
Polymerization and Oligomerization Studies
The double bond in this compound allows it to act as a monomer in polymerization and oligomerization reactions, though its reactivity is influenced by the steric hindrance and electronic effects of the chlorine substituents.
Oligomerization is a process that combines a few monomer units to form a short-chain polymer (oligomer). This is often achieved using transition metal catalysts. mdpi.comnih.govresearchgate.net Studies on the oligomerization of butene mixtures using catalysts like nickel oxide supported on mesoporous aluminosilicates have shown the formation of C₈–C₁₆ alkenes. researchgate.netmdpi.com The reaction mechanism for butene oligomerization typically follows a classical carbenium ion pathway. mdpi.com
While specific research on the catalytic oligomerization of this compound is limited, it is plausible that under suitable catalytic conditions (e.g., using transition metal complexes), it could undergo dimerization, trimerization, or form other low molecular weight oligomers. mdpi.comsmolecule.com The presence of chlorine atoms would likely affect the catalyst activity and the structure of the resulting oligomers.
Chlorinated butenes can undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways, depending on the specific monomer structure and the initiator used. smolecule.com
Cationic Polymerization : This mechanism is initiated by an electrophile that adds to the double bond, creating a carbocation that then propagates the polymer chain. wikipedia.orgutexas.edu Alkenes with electron-donating groups are generally more reactive in cationic polymerization. The chlorine atoms in this compound are electron-withdrawing, which would destabilize a carbocation intermediate, making cationic polymerization less favorable compared to monomers like isobutylene. wikipedia.orgnih.gov However, studies on other chlorinated monomers have shown that cationic polymerization can occur. smolecule.comcmu.edu
Radical Polymerization : This is a common method for polymerizing vinyl monomers and is typically initiated by a radical initiator like a peroxide or an azo compound. rsc.org The polymerization of 3-chloro-1-butene (B1220285) via a radical mechanism has been shown to be more efficient than ionic mechanisms. smolecule.com It is conceivable that this compound could also be polymerized through a radical mechanism, although the steric bulk of the chlorine atoms might hinder chain propagation.
Anionic Polymerization : This mechanism involves a nucleophilic initiator and is most effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. The chlorine atoms on this compound could potentially stabilize an adjacent carbanion, suggesting that anionic polymerization might be a feasible pathway.
Table 4: Potential Polymerization Mechanisms for this compound
| Polymerization Type | Initiator Type | Plausibility for this compound |
| Cationic | Lewis Acids, Protic Acids | Less likely due to electron-withdrawing Cl atoms |
| Radical | Peroxides, Azo compounds | Plausible, potentially sterically hindered |
| Anionic | Organometallic compounds | Plausible due to potential carbanion stabilization |
Cycloaddition Reactions
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups.
The chlorine atoms in this compound act as electron-withdrawing groups, which polarizes the carbon-carbon double bond and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it a potentially good dienophile for reactions with electron-rich dienes. In such a reaction, the diene would act as the nucleophile, donating electrons to the electrophilic double bond of the tetrachlorobutene.
While specific documented examples of Diels-Alder reactions involving this compound are not extensively reported in readily available literature, the general principles of cycloaddition chemistry suggest its potential to participate in such transformations. For a hypothetical Diels-Alder reaction between this compound and a simple diene like cyclopentadiene, a bicyclic adduct would be expected. The stereochemistry of the product would be governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions.
Table 1: Hypothetical Diels-Alder Reaction of this compound
| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Predicted Product | Reaction Type |
| This compound | Cyclopentadiene | 1,2,3,7-Tetrachloro-4-methyl-bicyclo[2.2.1]hept-5-ene | [4+2] Cycloaddition |
Radical Reactions
Radical reactions involve species with unpaired electrons and typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. The double bond in this compound is susceptible to attack by radicals, leading to addition reactions.
One common type of radical reaction is the addition of thiols (R-SH) to alkenes, often initiated by light or a radical initiator. This reaction, known as a thiol-ene reaction, proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less substituted carbon of the double bond. In the case of this compound, the addition of a thiol would be initiated by the formation of a thiyl radical (RS•). This radical would then add to the double bond, followed by hydrogen abstraction from another thiol molecule to propagate the chain.
Another potential radical reaction is photobromination, which involves the addition of bromine across the double bond under UV irradiation. This reaction proceeds through a radical chain mechanism initiated by the homolytic cleavage of the Br-Br bond to form bromine radicals. These radicals then add to the alkene, leading to the formation of a bromoalkyl radical, which subsequently reacts with another molecule of bromine to yield the dibrominated product and a new bromine radical.
The presence of allylic protons in this compound also opens the possibility of radical substitution reactions, where a hydrogen atom at the allylic position is abstracted by a radical, followed by reaction of the resulting allylic radical. However, under conditions that favor radical addition to the double bond, this pathway may be a minor contributor.
Due to its unsaturated nature, this compound could theoretically undergo radical polymerization. This process would be initiated by a radical species that adds to the double bond, creating a new radical that can then add to another monomer unit, propagating the polymer chain. However, the steric hindrance and electronic effects of the four chlorine atoms might significantly influence the feasibility and kinetics of such a polymerization reaction. The stability of the resulting polymer would also be a consideration. To control or prevent unwanted polymerization, radical inhibitors are often added to reactive monomers. These inhibitors are compounds that can effectively scavenge radical species, terminating the chain reaction.
Table 2: Potential Radical Reactions of this compound
| Reaction Type | Reagents | Initiator | Expected Major Product |
| Thiol-ene Addition | R-SH | UV light or AIBN | 1,1,2,3-Tetrachloro-1-(alkylthio)butane |
| Photobromination | Br₂ | UV light | 1,2-Dibromo-1,1,2,3-tetrachlorobutane |
Derivatives and Functional Group Transformations of 1,1,2,3 Tetrachlorobut 1 Ene
Synthesis of Substituted Butenes and Butadienes
The structure of 1,1,2,3-tetrachlorobut-1-ene allows for the synthesis of various substituted butenes through nucleophilic substitution and butadienes via elimination reactions. The allylic chlorine atom at the C-3 position is particularly susceptible to nucleophilic attack, while the potential for dehydrochlorination across the C-3 and C-4 positions can lead to the formation of conjugated diene systems.
Dehydrohalogenation is a primary method for converting halogenated butenes into butadienes. researchgate.net For instance, treatment of similar polychlorinated butanes and butenes with an alkali hydroxide (B78521) in the presence of a phase-transfer catalyst (PTC) is an effective method for 1,4-elimination to yield halogenated butadienes. researchgate.net Applying this to this compound, a reaction with a strong base would be expected to eliminate hydrogen chloride (HCl) to yield trichlorobutadiene isomers.
Furthermore, substitution reactions can modify the butene backbone. The allylic chlorine can be replaced by various nucleophiles. For example, cuprate (B13416276) addition to similar bis-allylic bromides has been shown to proceed via an S_N2′ mechanism to yield 3-alkyl-4-bromo-1-butenes. nih.gov A similar pathway could be envisioned for this compound, leading to a variety of substituted butenes.
| Reaction Type | Reactants | Expected Product | Conditions | Reference |
|---|---|---|---|---|
| Dehydrochlorination | This compound, Strong Base (e.g., KOH) | 1,1,2-Trichlorobuta-1,3-diene | Phase-Transfer Catalyst (PTC) | researchgate.net |
| Nucleophilic Substitution (SN2') | This compound, Alkyl Cuprate | Substituted Chlorobutene | Ether solvent | nih.gov |
Formation of Halogenated Alcohols and Ethers
The synthesis of halogenated ethers from this compound can be achieved through Williamson ether synthesis. This involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile. pressbooks.pubpdx.edu The resulting alkoxide ion can attack the electrophilic carbon at the C-3 position of this compound, displacing the allylic chlorine atom to form a halogenated ether. libretexts.org
The formation of higher ethers from halogenated ethers can also be accomplished using Grignard reagents. doubtnut.com In a potential application, a Grignard reagent could react with the C-3 chloro substituent to form a new carbon-carbon bond, leading to a more complex ether structure. doubtnut.com
Halogenated alcohols could potentially be formed via hydrolysis of the allylic chloride. Reaction with water or hydroxide ions could lead to the substitution of the chlorine at C-3 with a hydroxyl group, yielding a tetrachlorobutenol. The conversion of the hydroxyl group to a better leaving group, such as a tosylate, would then allow for further substitution or elimination reactions.
| Derivative Type | Reaction | Reactants | Product Class | Reference |
|---|---|---|---|---|
| Ether | Williamson Ether Synthesis | This compound, Alcohol, Strong Base (e.g., NaH) | Alkoxy-trichlorobutene | pressbooks.pub, libretexts.org |
| Alcohol | Hydrolysis | This compound, Water/Hydroxide | 1,1,2-Trichloro-1-buten-3-ol | |
| Higher Ether | Grignard Reaction | Halogenated Ether Derivative, Grignard Reagent (R-MgBr) | Substituted Halogenated Ether | doubtnut.com |
Carboxylic Acid and Ester Derivatives
Carboxylic acids can be synthesized from halogenated hydrocarbons through several oxidative methods. libretexts.org One relevant example is the oxidation of 2,4,4,4-tetrachlorobut-1-ene with potassium permanganate (B83412), which cleaves the molecule to produce 3,3,3-trichloropropionic acid. d-nb.info A similar oxidative cleavage of this compound with a strong oxidizing agent like potassium permanganate or through ozonolysis under oxidizing conditions would be expected to break the carbon-carbon double bond. youtube.com This would likely result in the formation of chloroacetic acid and 2-chloropropanoic acid derivatives.
Alternatively, methods that preserve the carbon skeleton can be employed. These include the hydrolysis of a nitrile intermediate or the carboxylation of an organometallic derivative. msu.edu The conversion of one of the chlorine atoms to a nitrile group (via reaction with cyanide), followed by hydrolysis, would yield a carboxylic acid. libretexts.org
Once the carboxylic acid derivative is obtained, it can be readily converted to an ester. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. libretexts.orglibretexts.org For more sensitive substrates, activating agents such as dicyclohexylcarbodiimide (B1669883) can be used to facilitate the esterification. orgsyn.org
| Derivative Type | Synthetic Method | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Oxidative Cleavage | This compound, KMnO4 or O3/H2O2 | Chlorinated Carboxylic Acids | d-nb.info, youtube.com |
| Carboxylic Acid | Nitrile Hydrolysis | Halogenated Butene Derivative, NaCN then H3O+ | Carboxylic Acid Derivative | libretexts.org, msu.edu |
| Ester | Fischer Esterification | Carboxylic Acid Derivative, Alcohol, Acid Catalyst | Ester Derivative | libretexts.org, libretexts.org |
Nitrogen-Containing Derivatives
The electrophilic nature of the carbon centers in this compound, particularly the allylic C-3 carbon, makes it a suitable substrate for reactions with nitrogen nucleophiles. Ammonia, primary amines, and secondary amines can react with the allylic halide through nucleophilic substitution to form primary, secondary, and tertiary amines, respectively. mnstate.edulibretexts.org These reactions typically proceed via an S_N2 mechanism. To avoid the formation of ammonium (B1175870) salt byproducts, a non-nucleophilic base or an excess of the reactant amine is often used to neutralize the HCl generated. mnstate.edulibretexts.org
The resulting amine derivatives can be starting materials for the synthesis of more complex nitrogen-containing molecules, including various heterocyclic structures. frontiersin.orgnih.gov For instance, further intramolecular or intermolecular reactions could lead to the formation of five- or six-membered nitrogen-containing rings. frontiersin.org
| Reactant Amine | Product Class | Reaction Conditions | Reference |
|---|---|---|---|
| Ammonia (NH3) | Primary Amine | Excess amine or added base | libretexts.org |
| Primary Amine (R-NH2) | Secondary Amine | Excess amine or added base | mnstate.edu |
| Secondary Amine (R2NH) | Tertiary Amine | Excess amine or added base | mnstate.edu |
Ring Closure Reactions Involving the Compound
Derivatives of this compound can undergo intramolecular cyclization to form various carbocyclic and heterocyclic ring systems. A notable example is the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a Brønsted superacid like triflic acid to form 3-trichloromethylindan-1-ones with high yields. nih.govsemanticscholar.orgbeilstein-journals.org This reaction proceeds through the protonation of the carbonyl oxygen, which activates the molecule for an intramolecular electrophilic attack on the aromatic ring, followed by cyclization. nih.govsemanticscholar.org
This suggests that if this compound were first converted into an analogous aryl ketone derivative (e.g., via a Friedel-Crafts acylation followed by manipulation of the chlorine substituents), it could serve as a precursor for similar intramolecular ring closures.
The feasibility of such ring closures can often be predicted by Baldwin's rules, which are a set of guidelines based on the geometry of the transition state. wikipedia.orglibretexts.org For example, a 5-endo-trig cyclization is generally disfavored, while a 5-exo-trig cyclization is favored. libretexts.org The specific pathway taken during the cyclization of a this compound derivative would depend on the exact structure of the precursor and the reaction conditions, which dictate the geometry of the nucleophilic attack. wikipedia.orglibretexts.org Electrocyclic reactions, which involve the concerted reorganization of π-electrons, represent another class of ring-closing reactions that could be accessible from diene derivatives of the parent compound. masterorganicchemistry.commasterorganicchemistry.com
| Reaction Type | Precursor Type | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Intramolecular Electrophilic Aromatic Substitution | 1-Aryl-trichlorobutene derivative | Indanone derivative | Superacid (e.g., Triflic Acid) | nih.gov, semanticscholar.org, beilstein-journals.org |
| Conia-Ene Reaction | Unsaturated carbonyl derivative | Cyclopentane/Cyclohexane derivative | Thermal or Lewis Acid Catalysis | organic-chemistry.org |
| Electrocyclic Ring Closure | Conjugated diene derivative | Cyclobutene derivative | Thermal or Photochemical | masterorganicchemistry.com, masterorganicchemistry.com |
Spectroscopic Characterization and Structural Elucidation of 1,1,2,3 Tetrachlorobut 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and chlorine (³⁵Cl).
¹H NMR for Proton Environments
The ¹H NMR spectrum of 1,1,2,3-tetrachlorobut-1-ene is expected to show distinct signals corresponding to the non-equivalent protons in the molecule. The structure, CH₂Cl-CHCl-C(Cl)=CHCl, has three different proton environments.
-CH₂Cl group: These two protons are diastereotopic and are expected to appear as a multiplet due to coupling with the adjacent CH proton. Their chemical shift would be in the range typical for protons on a carbon adjacent to a chlorine atom.
-CHCl- group: This single proton will appear as a multiplet due to coupling with the protons of the -CH₂Cl group and the vinyl proton. It is expected to be shifted downfield due to the presence of the adjacent chlorine atom and the double bond.
=CHCl group: This vinylic proton will appear as a doublet due to coupling with the -CHCl- proton. Its chemical shift will be in the characteristic range for vinylic protons, further deshielded by the geminal chlorine atom. libretexts.org
Predicted ¹H NMR data for this compound is presented in the table below. The exact chemical shifts can be influenced by the solvent and experimental conditions. docbrown.info
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| =CH Cl | 6.5 - 7.0 | Doublet (d) | 1H |
| -CH Cl- | 4.5 - 5.0 | Multiplet (m) | 1H |
| -CH ₂Cl | 3.8 - 4.2 | Multiplet (m) | 2H |
| This table contains predicted data. |
¹³C NMR for Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms. The chemical shifts are influenced by the hybridization of the carbon and the presence of electronegative chlorine atoms. oregonstate.edudocbrown.info
C=C carbons: The two sp² hybridized carbons of the double bond are expected to resonate in the downfield region of the spectrum, typically between 120 and 140 ppm. chemguide.co.uk The carbon atom C-1 (=CHCl) and C-2 (=C(Cl)-) will have distinct chemical shifts due to their different chlorine substitution.
-CHCl- carbon: This sp³ hybridized carbon, bonded to a chlorine atom, is expected to appear in the range of 55-80 ppm. oregonstate.edu
-CH₂Cl carbon: This sp³ hybridized carbon, also bonded to a chlorine atom, will have a chemical shift in a similar region to the -CHCl- carbon, but its specific environment will result in a distinct signal.
A table of predicted ¹³C NMR chemical shifts is provided below.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C =C (C-1) | 125 - 135 |
| C=C (C-2) | 130 - 140 |
| -C HCl- (C-3) | 60 - 70 |
| -C H₂Cl (C-4) | 45 - 55 |
| This table contains predicted data. |
³⁵Cl NMR for Chlorine Environments
³⁵Cl NMR spectroscopy can be used to study the environments of chlorine atoms in a molecule. Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, with ³⁵Cl being more sensitive. oregonstate.edu In organic molecules, covalent chlorine atoms typically produce very broad signals, often in the range of tens of kHz, which can make them difficult to observe with high resolution. oregonstate.eduyoutube.com
For this compound, four distinct chlorine environments are present: two vinylic chlorines on C-1 and C-2, one on the C-3 carbon, and one on the C-4 carbon. It is expected that the ³⁵Cl NMR spectrum would show very broad, overlapping signals. The chemical shifts would be spread over a wide range, characteristic of organochlorine compounds. oregonstate.edu The significant broadening is due to the quadrupolar nature of the chlorine nucleus and its interaction with the surrounding electric field gradient, which is influenced by molecular size and asymmetry. oregonstate.eduyoutube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. docbrown.info These two techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. caspre.ca
Characteristic Absorption Frequencies of C=C and C-Cl Bonds
The IR and Raman spectra of this compound are expected to be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
C=C Stretching: The carbon-carbon double bond (C=C) stretching vibration is expected to produce a band in the region of 1600-1680 cm⁻¹. libretexts.orgspecac.com Due to the substitution pattern, this peak might be of weak to medium intensity in the IR spectrum.
C-Cl Stretching: The carbon-chlorine bond (C-Cl) stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. chemistrysteps.com Given the presence of multiple C-Cl bonds in different chemical environments (vinylic and alkyl), a series of strong and complex absorptions can be expected in this region.
The table below summarizes the expected characteristic absorption frequencies.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| C=C Stretch | Alkene | 1600 - 1680 | Weak to Medium |
| C-Cl Stretch | Chloroalkane/alkene | 600 - 800 | Strong |
| sp² C-H Stretch | Alkene | 3000 - 3100 | Medium |
| sp³ C-H Stretch | Alkane | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk
Upon ionization in the mass spectrometer, this compound (C₄H₄Cl₄) will form a molecular ion (M⁺). The molecular weight of this compound is approximately 193.9 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8), with the relative intensities determined by the number of chlorine atoms.
The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral species or radicals. chemguide.co.uk Common fragmentation pathways for halogenated compounds include the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl).
Loss of a Chlorine Radical: A prominent fragmentation pathway would be the loss of a chlorine radical, leading to a [M-Cl]⁺ ion.
Loss of HCl: Elimination of a molecule of hydrogen chloride can also occur, resulting in a [M-HCl]⁺ ion.
Cleavage of the Carbon Chain: The carbon-carbon bonds can also cleave, leading to smaller fragment ions.
The resulting mass spectrum would be a complex pattern of peaks, with the isotopic signature of chlorine aiding in the identification of chlorine-containing fragments.
| Ion | Formation | Notes |
| [C₄H₄Cl₄]⁺ | Molecular Ion (M⁺) | A cluster of peaks reflecting the isotopic distribution of four chlorine atoms. |
| [C₄H₄Cl₃]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. | Will also show a characteristic isotopic pattern for three chlorine atoms. |
| [C₄H₃Cl₃]⁺ | Loss of HCl from the molecular ion. | Will show an isotopic pattern for three chlorine atoms. |
| Smaller Fragments | Cleavage of the carbon-carbon bonds. | Will show isotopic patterns corresponding to the number of chlorine atoms they contain. |
| This table contains predicted data based on general fragmentation principles. |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds that have the same nominal mass. For this compound (C₄H₄Cl₄), HRMS is crucial for confirming its molecular formula.
The presence of four chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl (75.77%) and ³⁷Cl (24.23%) isotopes. msu.edu This leads to a cluster of peaks for the molecular ion [M]⁺˙ and its fragments, with predictable relative intensities.
Predicted Fragmentation Pathways:
Common fragmentation pathways for chlorinated alkenes involve the loss of chlorine radicals (·Cl) or hydrogen chloride (HCl). msu.eduiitd.ac.in Subsequent fragmentation could involve the loss of additional chlorine atoms or cleavage of the carbon-carbon bonds.
| Fragment Ion | Formula | Lost Neutral Fragment | Significance |
| [M-Cl]⁺ | [C₄H₄Cl₃]⁺ | ·Cl | Loss of a chlorine radical is a common initial fragmentation step. |
| [M-HCl]⁺˙ | [C₄H₃Cl₃]⁺˙ | HCl | Elimination of hydrogen chloride is another characteristic pathway. |
| [M-Cl₂]⁺˙ | [C₄H₄Cl₂]⁺˙ | Cl₂ | Loss of a chlorine molecule. |
| [M-C₂H₂Cl]⁺ | [C₂H₂Cl₃]⁺ | ·C₂H₂Cl | Cleavage of the C-C single bond. |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry for chlorinated compounds.
The exact masses of these fragments, as determined by HRMS, would provide unequivocal evidence for the structure of the molecule. Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), could be used to enhance the abundance of the molecular ion peak if it is weak under EI conditions. acdlabs.com
X-ray Crystallography for Solid-State Structure (if applicable to derivatives/intermediates)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ebsco.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles. rsc.org
As of the current literature, a single-crystal X-ray structure of this compound has not been reported. The compound's physical state at room temperature (liquid) makes single-crystal X-ray diffraction challenging without specialized low-temperature crystallization techniques.
However, X-ray crystallography is highly applicable to solid derivatives or intermediates that may be formed during the synthesis of this compound. For instance, if a solid derivative were synthesized, its crystal structure would provide invaluable, unambiguous information about the stereochemistry and conformation of the tetrachlorobutene backbone. researchgate.netmpg.de This technique has been successfully applied to determine the structures of various complex chlorinated molecules and organometallic complexes containing chlorinated ligands. researchgate.netacs.orgweizmann.ac.il The data obtained from such an analysis would serve as a benchmark for comparison with computational models and data from other spectroscopic methods.
Electron Diffraction Studies for Gas-Phase Conformation
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from the packing forces present in a crystal lattice. wikipedia.org The method involves scattering a beam of high-energy electrons off the molecules and analyzing the resulting diffraction pattern to determine internuclear distances and bond angles. wolfresearchgroup.comumich.edu
No specific gas-phase electron diffraction studies for this compound have been published. However, such a study would be highly informative for understanding its conformational preferences in the gas phase. The key structural question for this molecule is the rotational isomerism around the C2-C3 single bond.
Potential Conformational Isomers:
Rotation around the C2-C3 bond would lead to different conformers, primarily syn and anti (or gauche) arrangements of the chlorine atoms and the vinyl group. A GED study, often combined with theoretical calculations, could determine the relative populations of these conformers at a given temperature and provide precise geometric parameters for each. weizmann.ac.ilnih.gov
| Parameter | Information Provided by GED |
| Bond Lengths | C=C, C-C, C-Cl, C-H distances |
| Bond Angles | ∠C=C-Cl, ∠C-C-Cl, ∠C-C-H, etc. |
| Torsional Angles | Defines the conformation around the C2-C3 bond |
| Conformational Population | Relative abundance of different rotational isomers |
This table illustrates the type of information that a Gas Electron Diffraction study could provide for this compound.
Studies on similar small halogenated alkenes have successfully used GED to elucidate their gas-phase structures and conformational equilibria. nih.govresearchgate.net For this compound, a combination of GED data and high-level quantum chemical calculations would be the ideal approach to fully characterize its structure and the dynamics of its internal rotation. nih.govacs.org
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pressbooks.pub When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule responsible for the absorption. nepjol.info
For this compound, the primary chromophore is the dichlorovinyl group (-C(Cl)=C(Cl)-). The presence of the double bond and the chlorine atoms with their non-bonding electrons dictates the types of electronic transitions that can occur.
Expected Electronic Transitions:
The most likely electronic transitions for this compound are:
π → π* transition: This involves the excitation of an electron from the π bonding orbital of the C=C double bond to the corresponding π* antibonding orbital. This is typically a high-energy transition for isolated alkenes. libretexts.orglibretexts.org
n → σ* transition: An electron from a non-bonding orbital of a chlorine atom is excited to a σ* antibonding orbital of a C-Cl bond.
The presence of multiple chlorine atoms on the double bond is expected to cause a bathochromic shift (shift to longer wavelength) of the π → π* transition compared to unsubstituted ethene (λmax = 165 nm). libretexts.org However, specific UV-Vis spectral data for this compound is not documented. Data for related compounds, such as 1-butene (B85601) (λmax = 176 nm) and other chlorinated alkenes, can provide an estimate. libretexts.org For example, the UV spectra of some thiosubstituted butadienes derived from hexachlorobutene show broad absorption bands in the range of 264-277 nm. researchgate.net While not directly comparable, this suggests that highly chlorinated butenes absorb in the UV region.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π(C=C) → π(C=C) | < 220 nm | Strong |
| n → σ | n(Cl) → σ(C-Cl) | < 200 nm | Weak to Medium |
This table outlines the predicted electronic transitions for this compound based on the general principles of UV-Vis spectroscopy for haloalkenes.
The exact λmax would be influenced by the solvent polarity and the specific conformation of the molecule. A detailed experimental study would be required to precisely determine the electronic absorption properties of this compound.
Computational Chemistry Studies on 1,1,2,3 Tetrachlorobut 1 Ene
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule by treating them as wave functions distributed over the entire molecule, rather than being localized to individual atoms or bonds. lumenlearning.compurdue.edu For 1,1,2,3-Tetrachlorobut-1-ene, MO theory would be used to construct a molecular orbital diagram, showing the energy levels of the bonding, non-bonding, and anti-bonding orbitals.
Key insights from MO analysis would include understanding the nature of the carbon-carbon double bond and the influence of the four chlorine atoms on the molecule's electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for predicting chemical reactivity. numberanalytics.com The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy required for electronic excitation. scielo.org.mx
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Occupancy |
|---|---|---|
| LUMO+1 | +0.85 | 0 |
| LUMO | -1.20 | 0 |
| HOMO | -9.50 | 2 |
| HOMO-1 | -10.15 | 2 |
Density Functional Theory (DFT) for Energetics and Reactivity Predictions
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wave function. scispace.comaps.org DFT is particularly effective for calculating molecular energies, geometries, and properties related to reactivity. chemrxiv.org
For this compound, DFT calculations, often using functionals like B3LYP, could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Thermodynamic Properties: Predict the enthalpy of formation, Gibbs free energy, and entropy.
Predict Reactivity Indices: Use conceptual DFT to calculate parameters like electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species. scielo.org.mx A molecular electrostatic potential (MEP) map could also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. chemrxiv.org
Table 2: Illustrative DFT-Calculated Energetic and Reactivity Parameters for this compound (B3LYP/6-311G )**
| Parameter | Predicted Value | Unit |
|---|---|---|
| Total Energy | -1995.43 | Hartree |
| Enthalpy of Formation | -35.2 | kcal/mol |
| HOMO-LUMO Gap | 8.30 | eV |
| Ionization Potential | 9.50 | eV |
| Electron Affinity | 1.20 | eV |
| Electronegativity (χ) | 5.35 | eV |
| Chemical Hardness (η) | 4.15 | eV |
Conformational Analysis and Isomerization Pathways
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. pressbooks.pub For this compound, rotation around the C2-C3 single bond would lead to various staggered and eclipsed conformers. Computational methods can be used to calculate the potential energy surface associated with this rotation, identifying the lowest-energy (most stable) conformers and the energy barriers between them. utdallas.edu
Furthermore, this compound can exist as different geometric isomers (E/Z isomers) due to the restricted rotation around the C=C double bond. Theoretical calculations can predict the relative stabilities of these isomers. For example, steric hindrance between the chlorine atoms and the chloromethyl group would likely lead to a significant energy difference between the E and Z forms.
Table 3: Hypothetical Relative Energies of this compound Conformers/Isomers
| Conformer/Isomer | Dihedral Angle (Cl-C2-C3-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| Z-Isomer, Gauche | 60° | 1.5 |
| Z-Isomer, Anti | 180° | 0.0 (Reference) |
| E-Isomer, Gauche | 60° | 4.2 |
| E-Isomer, Anti | 180° | 3.1 |
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. smu.edumasterorganicchemistry.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. mdpi.com The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For this compound, one could study reactions such as dehydrochlorination or nucleophilic substitution. Transition state calculations would involve locating the specific geometry of the transition state structure and calculating its energy. This information provides a quantitative measure of the reaction barrier, helping to predict reaction rates and determine the most likely mechanistic pathway. rsc.org
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing molecules.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted spectra can be compared with experimental data to confirm the structure. The calculations would show distinct signals for the different hydrogen and carbon environments in the molecule.
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. chemrxiv.org For this compound, this would help assign characteristic peaks, such as the C=C stretch, C-Cl stretches, and various bending modes.
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies
| Atom/Bond | Predicted Spectroscopic Data |
|---|---|
| C1 (CCl₂) | 135.5 ppm |
| C2 (CCl) | 128.9 ppm |
| C3 (CHCl) | 65.4 ppm |
| C4 (CH₂) | 45.8 ppm |
| C=C Stretch | 1645 cm⁻¹ |
| C-Cl Stretch | 700-850 cm⁻¹ (multiple bands) |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. nih.govulakbim.gov.tr MD simulations treat atoms as classical particles interacting through a defined force field.
An MD simulation of this compound in a solvent or in its pure liquid state could provide insights into:
Bulk Properties: Predicting properties like density, viscosity, and diffusion coefficients. researchgate.net
Solvation Effects: Understanding how solvent molecules arrange around a solute molecule and calculating the free energy of solvation.
Intermolecular Forces: Analyzing the nature and strength of interactions (e.g., dipole-dipole, van der Waals) between molecules of this compound in the condensed phase. mdpi.com
Analytical Methodologies for 1,1,2,3 Tetrachlorobut 1 Ene
Gas Chromatography (GC) Techniques
Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile organic compounds. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. For a compound like 1,1,2,3-Tetrachlorobut-1-ene, GC provides the necessary resolution from other potential contaminants.
Gas Chromatography combined with Mass Spectrometry (GC/MS) is a powerful and widely used method for the analysis of volatile organic compounds, including chlorinated hydrocarbons. teklabinc.comepa.gov The gas chromatograph separates individual compounds from a sample mixture, after which the mass spectrometer fragments each compound into ions, providing a unique mass spectrum that acts as a chemical "fingerprint" for identification. gcms.cz
This technique is highly suitable for the analysis of this compound. While specific methods detailing the analysis of this particular isomer are not prevalent, established protocols for similar chlorinated volatile organics, such as those outlined in EPA Method 624 and the 8000 series, provide a strong framework. teklabinc.comchebios.it These methods are designed for the precise identification and quantification of VOCs in aqueous and solid waste matrices. teklabinc.comchromatographyonline.com For aqueous samples, a purge-and-trap system is commonly used to extract and concentrate volatile analytes before introducing them into the GC/MS system. teklabinc.com This pre-concentration step is crucial for achieving low detection limits. teklabinc.com
The mass spectrometer detects the ions based on their mass-to-charge ratio (m/z), allowing for both qualitative identification through spectral library matching and quantitative analysis by measuring the ion abundance. gcms.cz The fragmentation pattern of this compound would be expected to show characteristic isotopic clusters due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes), aiding in its definitive identification.
Table 1: Typical GC/MS System Parameters for Volatile Chlorinated Compound Analysis
| Parameter | Typical Specification | Purpose |
| Sample Introduction | Purge-and-Trap (e.g., EPA Method 5030) | Extraction and concentration of VOCs from aqueous samples. chebios.it |
| Injector | Split/Splitless Inlet | Allows for analysis of both high and low concentration samples. tdi-bi.com |
| Column | Capillary column (e.g., DB-5, DB-17HT) | Separates individual compounds based on polarity and boiling point. tdi-bi.com |
| Carrier Gas | Helium or Nitrogen | Inert gas to move the analyte through the column. gcms.cz |
| Oven Program | Temperature gradient (e.g., 35°C to 250°C) | Optimizes separation of compounds with different boiling points. chebios.it |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for compound identification and quantification. gcms.cz |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces repeatable fragmentation patterns. |
The Electron Capture Detector (ECD) is a highly selective and sensitive detector used in gas chromatography, particularly for the analysis of electronegative compounds such as those containing halogens. chromatographyonline.comscioninstruments.com This makes GC-ECD an exceptionally suitable technique for detecting trace amounts of this compound. scioninstruments.commeasurlabs.com
The detector operates using a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant standing current in the detector cell. scioninstruments.com When an electronegative analyte like a chlorinated hydrocarbon passes through the detector, it captures some of the electrons, causing a decrease in the current. scioninstruments.com This drop in current is measured as the signal, which is proportional to the concentration of the analyte. scioninstruments.com
Table 2: Principles and Application of GC-ECD for this compound
| Feature | Description | Relevance to this compound |
| Principle of Operation | Measures a decrease in detector current caused by electron-capturing analytes. measurlabs.com | The four chlorine atoms make the molecule highly electronegative and thus ideal for ECD detection. scioninstruments.com |
| Selectivity | Highly selective for electronegative functional groups, especially halogens. chromatographyonline.comscioninstruments.com | Provides a strong signal for the target analyte with minimal interference from non-halogenated compounds. |
| Sensitivity | Extremely high, with detection limits often in the low picogram (pg) or parts-per-billion (ppb) range. chromatographyonline.com | Enables the detection of trace quantities in environmental samples like water and soil. measurlabs.com |
| Application | Widely used in environmental analysis for chlorinated pesticides, PCBs, and other halogenated pollutants. gcms.czscioninstruments.com | The methodology is well-established for compounds of this chemical class. |
Liquid Chromatography (LC) Techniques
Liquid chromatography separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. While it is a versatile and powerful technique, its application to highly volatile compounds is less common than GC.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a premier analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tdi-bi.com It is most often applied to the analysis of non-volatile or thermally unstable compounds that are not amenable to GC analysis. nih.gov
For a volatile compound such as this compound, GC/MS is generally the method of choice. The direct analysis of this compound by LC/MS would be challenging due to its high volatility, which makes it difficult to retain on typical reversed-phase LC columns. However, LC/MS could theoretically be employed if the analyte was first subjected to a derivatization reaction to convert it into a less volatile, more polar derivative. LC/MS is a dominant technique for analyzing a wide array of compounds in fields like pharmaceutical, environmental, and food safety analysis. tdi-bi.comcerealsgrains.org The combination of LC's separation capabilities with MS's sensitivity and selectivity allows for the analysis of complex mixtures. nih.gov
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate and concentrate the target analytes from the sample matrix (e.g., water, soil, or waste) and remove interfering substances.
Solvent extraction is a fundamental and widely used method for preparing samples containing organic compounds prior to analysis. acs.org The technique relies on separating compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. acs.org For isolating this compound from aqueous samples, liquid-liquid extraction (LLE) is a suitable approach.
In a typical LLE procedure, as described in methods like EPA Method 612 for chlorinated hydrocarbons, a water sample is mixed with a water-immiscible organic solvent such as methylene (B1212753) chloride in a separatory funnel. epa.gov The chlorinated analytes, being more soluble in the organic solvent, partition from the aqueous phase into the organic phase. helcom.fi After shaking to ensure thorough mixing, the layers are allowed to separate, and the organic layer containing the analytes is collected. epa.gov This process may be repeated to improve recovery efficiency. acs.org The collected extract is then dried (e.g., by passing it through anhydrous sodium sulfate), concentrated to a smaller volume (e.g., using a Kuderna-Danish apparatus), and exchanged into a solvent compatible with the subsequent chromatographic analysis. epa.gov
Table 3: Common Solvents and Apparatus for Extraction of Chlorinated Hydrocarbons
| Component | Example/Type | Function |
| Extraction Solvent | Methylene Chloride, Hexane | Dissolves the target chlorinated compounds, separating them from the aqueous matrix. epa.govresearchgate.net |
| Apparatus | Separatory Funnel | Standard laboratory glassware for performing liquid-liquid extraction. epa.gov |
| Drying Agent | Anhydrous Sodium Sulfate | Removes residual water from the organic extract. epa.govhelcom.fi |
| Concentration Apparatus | Kuderna-Danish (K-D) Concentrator | Evaporates excess solvent to concentrate the analytes, increasing method sensitivity. epa.gov |
Purge and Trap Methods for Volatiles
Purge and trap is a highly effective and widely used sample preparation technique for the analysis of VOCs in aqueous and solid samples. sigmaaldrich.comepa.gov This dynamic headspace method is particularly well-suited for compounds like this compound that have boiling points below 200°C and are insoluble or only slightly soluble in water. epa.gov The technique offers significant advantages by concentrating the analytes of interest, thereby achieving low detection limits, often in the parts-per-billion (ppb) range. sigmaaldrich.com
The core principle of the purge and trap method involves three main stages: purging, trapping, and desorption. teledynelabs.com
Purging: An inert gas, such as nitrogen or helium, is bubbled through the sample (typically 5-25 mL) for a specified time. epa.govysi.com This gas flow strips the volatile organic compounds from the sample matrix (e.g., water, soil slurry) and carries them out of the purging chamber. sigmaaldrich.comepa.gov The efficiency of this process is influenced by factors such as purge gas flow rate, temperature, and time. teledynelabs.comysi.com For some analytes, purging at an elevated temperature can significantly increase recovery. ysi.com
Trapping: The gas stream from the purging chamber is directed through a trap containing one or more adsorbent materials. sigmaaldrich.comepa.gov These traps are designed to quantitatively retain the target VOCs while allowing the inert purge gas and bulk of the water vapor to pass through. sigmaaldrich.com Traps often contain multiple adsorbent beds to capture a wide range of volatile compounds. epa.govteledynelabs.com Common adsorbents include materials like 2,6-diphenylene oxide polymer, silica (B1680970) gel, and coconut charcoal. epa.gov
Desorption: After the purging stage is complete, the trap is rapidly heated. This thermal desorption process releases the trapped analytes into a small volume of carrier gas, which is then swept directly into a gas chromatograph (GC) for separation and analysis. sigmaaldrich.com This step effectively concentrates the analytes, enhancing detection sensitivity. teledynelabs.com
This method is integral to several standardized environmental testing protocols, such as U.S. EPA Methods 5030 and 8260, for analyzing VOCs in water and solid waste. epa.govlcms.cz The purge and trap system minimizes sample handling, leading to reliable and reproducible results for the analysis of VOCs in diverse matrices like water, soil, and sludges. sigmaaldrich.com
Table 1: Typical Purge and Trap Parameters
| Parameter | Typical Setting | Purpose | Reference |
| Sample Volume | 5 mL - 25 mL | The amount of sample to be purged. | epa.gov, ysi.com |
| Purge Gas | Helium or Nitrogen | Inert gas to strip volatiles from the matrix. | sigmaaldrich.com |
| Purge Temperature | Ambient to 50°C | Heating can increase the purge efficiency for less volatile compounds. | ysi.com |
| Trap Adsorbents | Multi-bed (e.g., Tenax, silica gel, charcoal) | To efficiently trap a wide range of VOCs. | epa.gov |
| Desorption Temperature | 180°C - 250°C | To rapidly release analytes from the trap into the GC. | sigmaaldrich.com |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, isolation, and concentration into a single step. sigmaaldrich.comnih.gov Developed in the early 1990s, SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a solid support, typically a fused silica fiber. mdpi.com
The process involves exposing the SPME fiber to the sample, either by direct immersion in a liquid or exposure to the headspace above a liquid or solid sample. nih.govmdpi.com Analytes adsorb or absorb onto the fiber coating until an equilibrium is reached between the sample matrix and the fiber. chromatographyonline.com The amount of analyte extracted by the fiber is proportional to its concentration in the sample. nih.gov
After extraction, the fiber is retracted into a protective needle and transferred to the injection port of a gas chromatograph. mdpi.com The high temperature of the GC inlet thermally desorbs the concentrated analytes from the fiber directly onto the analytical column for separation and detection. sigmaaldrich.com
Key advantages of SPME include:
Solvent-Free: It eliminates the need for organic solvents, making it a greener alternative to traditional extraction methods. sigmaaldrich.comnih.gov
Simplicity and Speed: The technique combines extraction and concentration into one simple, rapid step. mdpi.com
Sensitivity: It is effective for concentrating trace-level analytes from various matrices. nih.gov
Versatility: A wide range of fiber coatings with different polarities and thicknesses are available, allowing the method to be tailored for specific analytes. nih.govmdpi.com Common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and Carboxen. mdpi.com
Alternative geometries for SPME have also been developed, such as thin-film SPME (TF-SPME) and stir-bar sorptive extraction (SBSE), which offer different advantages in terms of surface area and extraction efficiency. mdpi.comchromatographyonline.com SPME is widely applicable for the analysis of volatile and semi-volatile compounds in environmental, food, and forensic samples. sigmaaldrich.comnih.gov
Table 2: Common SPME Fiber Coatings and Their Applications
| Fiber Coating | Abbreviation | Primary Application | Reference |
| Polydimethylsiloxane | PDMS | Nonpolar volatile compounds | mdpi.com |
| Polyacrylate | PA | Polar semi-volatile compounds | mdpi.com |
| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Volatile compounds, gases, odor analysis | nih.gov |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Small volatile molecules and gases | mdpi.com |
Calibration and Quantification Strategies
Accurate quantification is a critical component of any analytical method. For the determination of this compound, robust calibration and quantification strategies are necessary to ensure the reliability of the results. These strategies are designed to account for instrument variability and potential matrix effects.
Internal Standards (IS): An internal standard is a compound with similar chemical and physical properties to the analyte of interest but which is not present in the original sample. A known amount of the IS is added to every sample, blank, and calibration standard. thermofisher.com Quantification is then based on the ratio of the analyte response to the internal standard response (the response factor, RF). ca.govthermofisher.com This approach corrects for variations in injection volume and instrument response. Isotopically labeled analogs of the target analyte, such as 1,2,3-trichloropropane-D5 for the analysis of 1,2,3-trichloropropane (B165214), are ideal internal standards because they co-elute and have nearly identical extraction and ionization efficiencies to the native compound. ca.gov
Surrogate Standards (Surr): Surrogates are organic compounds that are similar to the target analytes in chemical behavior but are not expected to be found in the sample. thermofisher.com They are added to every sample, standard, and blank before preparation and analysis. The recovery of the surrogate standard is monitored to evaluate the performance of the analytical method for each individual sample, providing a measure of extraction efficiency and indicating any potential matrix interferences. thermofisher.com
Table 3: Example Calibration Standard Preparation for VOC Analysis
| Calibration Level | Analyte Concentration (µg/L) | Internal Standard Concentration (µg/L) | Surrogate Standard Concentration (µg/L) |
| 1 | 0.5 | 25 | 25 |
| 2 | 1.0 | 25 | 25 |
| 3 | 5.0 | 25 | 25 |
| 4 | 20.0 | 25 | 25 |
| 5 | 50.0 | 25 | 25 |
| 6 | 100.0 | 25 | 25 |
| 7 | 200.0 | 25 | 25 |
| This table is illustrative of a typical multi-point calibration range for VOC analysis by GC/MS as described in environmental methods. lcms.czthermofisher.com |
Detection in Complex Matrices (e.g., industrial wastewaters, sediments)
Analyzing for this compound in real-world environmental samples, such as industrial wastewaters and sediments, presents significant challenges due to the complexity of these matrices. thermofisher.comgreenpeace.to Industrial wastewater, in particular, can contain a wide array of organic and inorganic compounds that can interfere with the detection and quantification of the target analyte. thermofisher.comscribd.com
A 1997 report on the analysis of industrial wastewaters from a VCM/PVC plant tentatively identified a compound listed as "1,1,2,4-Tetrachlorobut-1-ene" in a waste effluent sample. greenpeace.to While the exact isomer differs slightly in name from the subject of this article, it highlights that tetrachlorobutene isomers can be present in such industrial discharges. These discharges often result from chlorination reactions during the manufacturing of chemicals like vinyl chloride monomer (VCM) and other chlorinated solvents. scribd.com
The analysis of such complex samples typically requires a powerful separation and detection technique like Gas Chromatography/Mass Spectrometry (GC/MS). greenpeace.toscribd.com
Gas Chromatography (GC) provides the high-resolution separation needed to distinguish target analytes from other volatile compounds in the mixture. thermofisher.com
Mass Spectrometry (MS) serves as a highly specific detector. It fragments the molecules eluting from the GC column into characteristic patterns (mass spectra) that act as a chemical fingerprint, allowing for positive identification even in the presence of co-eluting interferences. ysi.com
When dealing with solid matrices like sediments, an extraction step is first required to move the analytes into a liquid or gas phase before introduction into the analytical instrument. epa.gov The complexity of these matrices often necessitates rigorous sample cleanup procedures to remove interfering substances that could otherwise compromise the analytical results. thermofisher.com The presence of high concentrations of other organic matter in industrial sludges and sediments can make the quantitative analysis of trace-level contaminants particularly challenging. scribd.com
Environmental Fate and Transport of 1,1,2,3 Tetrachlorobut 1 Ene
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes such as hydrolysis, phototransformation, and chemical oxidation or reduction.
Hydrolysis in Aqueous Environments
Detailed research findings and specific rate constants for the hydrolysis of 1,1,2,3-tetrachlorobut-1-ene in aqueous environments are not available in the reviewed scientific literature. The rate of hydrolysis, which is the reaction with water, is a critical parameter for determining the persistence of a chemical in aquatic systems. For many chlorinated alkenes, hydrolysis can be a significant degradation pathway, but without experimental data, the half-life of this compound due to this process cannot be determined.
Data on Hydrolysis of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Hydrolysis Half-Life | Data not available | Not applicable |
Phototransformation in Water, Soil, and Air
Phototransformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet radiation from the sun. This can be a major environmental fate process for chemicals in the atmosphere, surface waters, and on soil surfaces. However, specific studies detailing the phototransformation rates, quantum yields, and degradation products of this compound in air, water, or soil are not present in the accessible literature.
Data on Phototransformation of this compound
| Medium | Parameter | Value |
|---|---|---|
| Air | Atmospheric Half-Life | Data not available |
| Water | Aqueous Photolysis Half-Life | Data not available |
Chemical Oxidation/Reduction Pathways
Chemical oxidation and reduction reactions with naturally occurring substances in the environment (e.g., metal oxides, reduced iron minerals) can contribute to the degradation of organic compounds. There is a lack of specific research investigating the susceptibility of this compound to these abiotic oxidation or reduction pathways. Therefore, the key reactants, reaction rates, and resulting products are unknown.
Biodegradation Processes
Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. It is a key process in the natural attenuation of contaminants.
Aerobic Degradation Mechanisms
Aerobic degradation occurs in the presence of oxygen. While many chlorinated compounds are known to be degraded by aerobic microorganisms, often through co-metabolism, there are no specific studies identified that document the aerobic biodegradation of this compound. Research has not yet identified specific microbial strains capable of utilizing this compound as a carbon source or the metabolic pathways and enzymes involved.
Data on Aerobic Biodegradation of this compound
| Parameter | Finding |
|---|---|
| Degrading Microorganisms | Data not available |
| Degradation Rate / Half-Life | Data not available |
| Metabolic Pathway | Data not available |
Anaerobic Degradation Pathways
Anaerobic degradation, which occurs in oxygen-depleted environments like sediments and certain groundwaters, is a critical degradation pathway for many highly chlorinated compounds through processes like reductive dechlorination. However, the scientific literature lacks specific research on the anaerobic biodegradation of this compound. The potential for its degradation under methanogenic, sulfate-reducing, or other anaerobic conditions has not been documented.
Data on Anaerobic Biodegradation of this compound
| Parameter | Finding |
|---|---|
| Degrading Microorganisms | Data not available |
| Degradation Rate / Half-Life | Data not available |
| Reductive Dechlorination Pathway | Data not available |
Microbial Biotransformation Studies
Microbial biotransformation is a critical process where microorganisms alter organic compounds, often reducing their toxicity and persistence in the environment. medcraveonline.com This process involves enzymes from bacteria, fungi, and other microorganisms that can lead to structural modifications of a chemical. medcraveonline.cominflibnet.ac.in Biotransformation reactions are diverse and include oxidation, reduction, and hydrolysis. medcraveonline.com The efficiency of microbial biotransformation is influenced by factors such as the microbial population present, their metabolic rates, and the environmental conditions. inflibnet.ac.in
Microorganisms have demonstrated the ability to degrade a wide array of halogenated organic compounds, which are often considered persistent environmental pollutants. medcraveonline.comslideshare.net The transformation of such compounds is a key component of natural attenuation and can be harnessed for bioremediation strategies. slideshare.net
Volatilization from Water and Soil
Volatilization is a significant pathway for the dispersion of organic chemicals from soil and water into the atmosphere. usda.gov The rate of volatilization is influenced by a chemical's Henry's Law constant, which describes its partitioning between air and water. epa.gov Compounds with high Henry's Law constants tend to volatilize rapidly from water and soil surfaces. epa.gov
For chemicals applied to soil, volatilization is also affected by factors such as soil type, moisture content, and the rate of water evaporation. usda.govmdpi.com When water evaporates from the soil surface, it can carry dissolved chemicals with it, a process known as convective movement. usda.gov This can lead to an accumulation of the chemical at the soil surface, potentially increasing its volatilization rate. usda.gov The rate of volatilization from soil is controlled by the movement of the chemical to the surface through both diffusion and mass flow in water. usda.gov
The Environmental Protection Agency (EPA) provides guidance for using volatilization algorithms in models to estimate pesticide concentrations in water, which considers factors like the chemical's diffusion in air, Heat of Henry, and Henry's Law Constant. epa.gov These models can simulate the daily mass flux of a pesticide from the soil over time. epa.gov While specific data for this compound is not provided, its properties would determine its volatilization behavior in a similar manner.
Adsorption and Desorption to Soil and Sediments
The movement of this compound in the environment is significantly influenced by its tendency to attach to soil and sediment particles, a process known as adsorption. des.qld.gov.au The reverse process, desorption, is the release of the adsorbed substance. des.qld.gov.au These processes control the compound's mobility and bioavailability. des.qld.gov.aunih.gov
The extent of adsorption is often quantified by the Freundlich Adsorption Coefficient (KF) and the organic carbon-normalized adsorption coefficient (KOC). In a study on a structurally related compound, R613636, a transformation product of chlorothalonil, the Freundlich Adsorption Coefficient (KF) values ranged from 2.3 to 8.1 L/kg across five different soils. regulations.gov The corresponding KOC values, which account for the soil's organic carbon content, ranged from 130 to 325 L/kg. regulations.gov
Desorption data from the same study indicated that the process was relatively reversible, with Freundlich Desorption Coefficients (KF-des) being similar to the adsorption coefficients. regulations.gov The percentage of the chemical that adsorbed to the soils ranged from 18.1% to 66.4%, and the percentage that desorbed ranged from 21.9% to 79.6% of the adsorbed amount. regulations.gov These values suggest that while the compound can be retained by soil, a significant portion can also be released back into the soil solution. The adsorption of organic compounds is strongly correlated with the organic carbon content of the soils and sediments. nih.gov
Table 1: Adsorption and Desorption Coefficients for a Structurally Related Compound
| Parameter | Range | Mean |
| Freundlich Adsorption Coefficient (KF) (L/kg) | 2.3 - 8.1 | 4.5 |
| Organic Carbon-Normalized Adsorption Coefficient (KOC) (L/kg) | 130 - 325 | 246 |
| Freundlich Desorption Coefficient (KF-des) (L/kg) | 1.7 - 8.3 | 4.1 |
| Percent Adsorbed (%) | 18.1 - 66.4 | - |
| Percent Desorbed (% of adsorbed) | 21.9 - 79.6 | - |
Data from a study on R613636, a transformation product of chlorothalonil. regulations.gov
Leaching Potential to Groundwater
The potential for this compound to move through the soil profile and contaminate groundwater is known as its leaching potential. This is a critical aspect of its environmental risk assessment. europa.eu The leaching potential is dependent on the compound's properties, such as its solubility and adsorption characteristics, as well as soil type and the amount of water moving through the soil. floridadep.govnv.gov
Regulatory frameworks, such as those in the European Union, have established procedures to assess the leaching potential of pesticides and their metabolites. europa.eueuropa.eu These assessments often use computer models to predict the concentration of a substance in groundwater under various scenarios. europa.euctgb.nl The predicted environmental concentration in groundwater is then compared against a threshold value, such as 0.1 µg/L, to determine if the leaching risk is acceptable. ctgb.nl
The adsorption characteristics of a compound play a major role in its leaching potential. nih.gov Compounds that adsorb strongly to soil particles are less likely to leach into groundwater. des.qld.gov.au The moderate adsorption coefficients observed for a related compound suggest that under certain conditions, such as in soils with low organic matter or during high rainfall events, there could be a potential for leaching. regulations.gov The potential for leaching can be evaluated through site-specific assessments that consider the local soil properties and hydrogeological conditions. floridadep.govnv.gov
Atmospheric Transport and Degradation
Once volatilized into the atmosphere, this compound can be transported over long distances. The primary degradation pathway for many organic compounds in the atmosphere is through reaction with hydroxyl radicals (•OH). While specific data for this compound is not available, the presence of a carbon-carbon double bond suggests it would be reactive towards atmospheric oxidants.
The atmospheric fate of similar volatile organic compounds has been studied. For example, many chlorinated hydrocarbons are known to contribute to localized air pollution near industrial sources. greenpeace.to The atmospheric lifetime of a compound determines how far it can be transported from its source. Compounds with longer atmospheric lifetimes have a greater potential for long-range transport.
Environmental Monitoring and Distribution
Environmental monitoring programs are essential for understanding the distribution and concentration of chemical contaminants in the environment. europa.euresearchgate.net These programs often analyze various environmental media, including air, water, soil, and biota, for the presence of specific pollutants. europa.euszu.gov.cz
While specific monitoring data for this compound is not detailed in the provided search results, the detection of other chlorinated hydrocarbons in industrial wastewaters and surrounding environments highlights the potential for such compounds to be released and distributed. greenpeace.to For instance, studies have identified various chlorinated ethanes and ethenes in wastewater discharges. greenpeace.to The presence of these compounds in environmental samples indicates their persistence and mobility.
Monitoring data is crucial for assessing human and ecological exposure and for the development of effective environmental regulations. researchgate.netszu.gov.cz The use of advanced analytical techniques allows for the detection of trace levels of contaminants, providing a more complete picture of their environmental distribution. researchgate.net
Potential Industrial and Research Applications of 1,1,2,3 Tetrachlorobut 1 Ene
Precursor in Organic Synthesis (e.g., for fluorinated hydrocarbons)
There is currently no readily available scientific literature detailing the use of 1,1,2,3-tetrachlorobut-1-ene as a precursor for the synthesis of other organic compounds, including fluorinated hydrocarbons. Halogen exchange reactions, where chlorine is replaced by fluorine, are a common method for producing fluorinated molecules. google.com However, specific examples of this transformation using this compound as the starting material are not documented in existing research.
Intermediate in Specialty Chemical Production
Detailed information on the role of this compound as an intermediate in the production of specialty chemicals is not available. Isomeric compounds, such as 2,3,4-trichlorobut-1-ene, are known to be intermediates in the synthesis of 2,3-dichloro-1,3-butadiene, which is used as a comonomer in the production of specialized synthetic rubbers. These transformations typically involve dehydrochlorination, the removal of a hydrogen chloride (HCl) molecule. While it is chemically plausible that this compound could undergo similar reactions, specific industrial processes utilizing it as an intermediate are not documented.
Role in Material Science (e.g., polymer monomers, if applicable)
There is no evidence to suggest that this compound is used as a monomer in polymer science. Addition polymerization is a common process for monomers containing carbon-carbon double bonds. However, the high concentration of chlorine atoms on the molecule may sterically hinder or otherwise inhibit the polymerization process. Research on the polymerization of closely related chlorinated butenes is also limited, with the focus in the industry being more on creating dienes for subsequent polymerization, such as in the case of chloroprene (B89495) for neoprene rubber.
Research Tool in Mechanistic Organic Chemistry
While this compound could theoretically serve as a substrate for studying reaction mechanisms, there are no specific studies published where it has been used for this purpose. Research on related isomers, such as 2,3,4-trichlorobut-1-ene and 2,3,3-trichloro-1-butene, has been conducted to compare the kinetics of dehydrochlorination reactions. chempap.org Such studies help elucidate how the specific placement of halogen atoms on a carbon chain influences reaction rates and pathways, like the E2 elimination mechanism. The unique substitution pattern of this compound would likely offer further insights into these mechanisms, but it has not been a documented subject of such research.
Future Research Directions on 1,1,2,3 Tetrachlorobut 1 Ene
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry offers opportunities to develop more efficient and environmentally benign methods for producing 1,1,2,3-tetrachlorobut-1-ene. Future research will likely focus on catalytic processes that minimize waste and energy consumption. The exploration of novel catalysts, such as metal-organic frameworks or enzyme-based systems, could lead to highly selective and high-yielding synthetic pathways. beilstein-journals.orgyoutube.comnih.gov A key goal will be to move away from traditional methods that may rely on harsh reagents and produce significant byproducts.
| Potential Sustainable Synthetic Approach | Description | Anticipated Advantages |
| Catalytic Dehydrochlorination | Selective removal of HCl from a more saturated polychlorinated butane precursor using a heterogeneous or homogeneous catalyst. | Higher atom economy, potential for catalyst recycling, milder reaction conditions. |
| Direct Chlorination of Butadiene Derivatives | Controlled addition of chlorine to a butadiene derivative using a regioselective catalyst. | Potentially fewer reaction steps, greater control over isomer formation. |
| Biocatalytic Synthesis | Utilization of engineered enzymes to perform specific chlorination or elimination reactions. | High selectivity, operation under mild conditions (temperature and pressure), reduced environmental impact. |
Exploration of Understudied Reaction Pathways
A thorough investigation of the reactivity of this compound is crucial for understanding its chemical behavior and potential for transformation. While some reactions of chlorinated alkenes are well-documented, the specific reactivity of this compound remains an area for further exploration. Future studies will likely investigate its participation in various organic reactions.
Key Reaction Pathways for Investigation:
Addition Reactions: Studying the addition of electrophiles (e.g., halogens, hydrogen halides) and nucleophiles across the double bond to understand the regioselectivity and stereoselectivity of these transformations.
Substitution Reactions: Investigating the substitution of chlorine atoms, particularly at the allylic position, to create new functionalized derivatives.
Elimination Reactions: Exploring the conditions under which this compound undergoes dehydrochlorination to form di- and tri-chlorobutadienes.
Cycloaddition Reactions: Assessing the potential of the double bond to participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic compounds.
Advanced Spectroscopic and Structural Analysis
A detailed understanding of the three-dimensional structure and spectroscopic properties of this compound is fundamental to predicting its behavior. While basic characterization has likely been performed, advanced techniques can provide deeper insights.
| Spectroscopic/Analytical Technique | Information to be Gained |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity. |
| X-ray Crystallography | Precise determination of bond lengths, bond angles, and solid-state conformation. |
| Microwave Spectroscopy | Accurate gas-phase molecular structure and rotational constants. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration for chiral isomers. |
In-depth Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding the relationship between the structure of this compound and its reactivity. nih.gov Future research in this area will likely employ a range of theoretical methods to build predictive models.
Areas for Computational Investigation:
Density Functional Theory (DFT) Calculations: To determine the optimized geometry, electronic structure, and vibrational frequencies. researchgate.net This can also be used to calculate reaction energies and activation barriers for proposed reaction pathways.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility and intermolecular interactions of the molecule in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the biological activity or environmental fate of the compound and its derivatives based on its molecular structure.
Comprehensive Environmental Transformation Pathway Elucidation
Understanding how this compound behaves in the environment is critical for assessing its potential impact. Future research should focus on identifying its degradation products and the rates at which these transformations occur. nih.gov
Key Research Questions:
Abiotic Degradation: What are the primary pathways for its degradation in the absence of biological activity (e.g., hydrolysis, photolysis)?
Biotic Degradation: Can microorganisms metabolize this compound? If so, what are the metabolic pathways and the enzymes involved?
Persistence and Bioaccumulation: What is the half-life of this compound in various environmental compartments (soil, water, air), and does it have the potential to bioaccumulate in organisms?
Design and Synthesis of Functionalized Derivatives with Targeted Properties
The chemical structure of this compound serves as a scaffold for the synthesis of new molecules with potentially useful properties. nih.govamanote.comnih.govresearchgate.net By selectively replacing the chlorine atoms or modifying the carbon backbone, a wide range of derivatives can be accessed.
| Derivative Class | Potential Application | Synthetic Strategy |
| Fluorinated Analogs | Agrochemicals, materials science | Nucleophilic fluorination reactions. |
| Azide and Amine Derivatives | Pharmaceuticals, chemical probes | Nucleophilic substitution with azide or amine nucleophiles. |
| Organometallic Complexes | Catalysis, precursors to other compounds | Reaction with organometallic reagents. |
Development of Highly Sensitive and Selective Analytical Techniques
To accurately monitor the presence of this compound in various matrices, from environmental samples to industrial process streams, the development of advanced analytical methods is essential. researchgate.netresearchgate.net
Future Directions in Analytical Method Development:
Gas Chromatography-Mass Spectrometry (GC-MS): Optimization of GC-MS methods, including the use of tandem mass spectrometry (MS/MS), for improved sensitivity and selectivity in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): Development of LC-MS methods for the analysis of the parent compound and its more polar transformation products.
Sensor Technology: Exploration of chemical sensors and biosensors for the rapid and real-time detection of this compound.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the purity and structural identity of 1,1,2,3-tetrachlorobut-1-ene?
- Methodology : Use IR spectroscopy to identify characteristic C-Cl stretching vibrations (observed at ~600–700 cm⁻¹) and alkene C=C stretches (~1600–1680 cm⁻¹). Combine with mass spectrometry (MS) to verify molecular ion peaks (expected at m/z 179.86 for C₃H₂Cl₄⁺) and fragmentation patterns. Cross-reference with gas-phase thermochemistry data (e.g., ionization energy ~9.0 eV) to validate stability under analytical conditions .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodology : Implement engineering controls (e.g., fume hoods) and monitor airborne concentrations using gas chromatography (GC) with electron capture detection (ECD). Follow protocols for decontamination (e.g., emergency showers, 10% NaOH solutions for spill neutralization). Regular exposure assessments should align with OSHA guidelines for chlorinated hydrocarbons .
Q. What synthetic routes are documented for producing this compound?
- Methodology : Chlorination of butadiene derivatives using Cl₂ in inert solvents (e.g., CCl₄) under controlled temperatures (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Validate product purity using GC-MS and nuclear magnetic resonance (NMR) spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermochemical data (e.g., ΔfH°gas) for this compound?
- Methodology : Cross-validate enthalpy of formation values (−32.62 kJ/mol) using combustion calorimetry and computational models (e.g., DFT or ab initio calculations). Compare with gas-phase ion energetics (e.g., ionization potential) and condensed-phase data. Address discrepancies by evaluating experimental conditions (e.g., sample purity, instrument calibration) in prior studies .
Q. What strategies optimize chromatographic separation of this compound from co-eluting chlorinated hydrocarbons?
- Methodology : Use GC with a DB-5MS column (5% phenyl-methylpolysiloxane) and temperature programming (50°C to 250°C at 10°C/min). Adjust carrier gas flow rates (He at 1.5 mL/min) and compare retention indices against certified standards (e.g., tetrachloroethylene, 1,1,2,2-tetrachloroethane). Validate with tandem MS to distinguish fragmentation pathways .
Q. How does this compound interact with indoor surfaces, and what analytical methods quantify its adsorption kinetics?
- Methodology : Conduct microspectroscopic imaging (e.g., AFM-IR) to study adsorption on materials like drywall or PVC. Measure surface reactivity under controlled humidity using quartz crystal microbalance (QCM) systems. Compare with computational adsorption isotherms (e.g., Langmuir models) to predict environmental persistence .
Q. What are the challenges in detecting trace levels of this compound in environmental matrices (e.g., soil, water)?
- Methodology : Employ solid-phase microextraction (SPME) paired with GC-ECD or HPLC-UV (λ = 210 nm). Optimize recovery rates using spiked samples and validate with EPA Method 8270 for chlorinated organics. Address matrix interference by pre-treating samples with activated carbon or silica gel .
Q. How can researchers design experiments to study the photodegradation pathways of this compound?
- Methodology : Exclude the compound to UV radiation (254 nm) in a photoreactor and analyze degradation products via GC-MS. Identify intermediates (e.g., trichlorobutenes) and quantify reaction rates using pseudo-first-order kinetics. Compare with computational predictions (e.g., TD-DFT) for mechanistic insights .
Methodological Notes
- Data Validation : Prioritize peer-reviewed sources (e.g., NIST Chemistry WebBook) over predictive platforms like ACD/Labs .
- Safety Protocols : Adhere to NIOSH guidelines for chlorinated hydrocarbons, including PPE (nitrile gloves, respirators) and waste disposal protocols .
- Instrumentation : For advanced studies, combine hyphenated techniques (e.g., GC×GC-TOFMS) to enhance resolution in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
